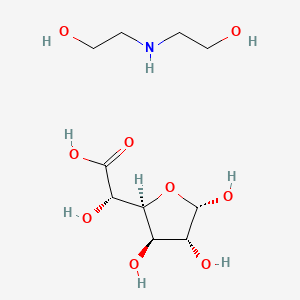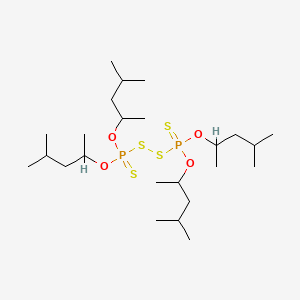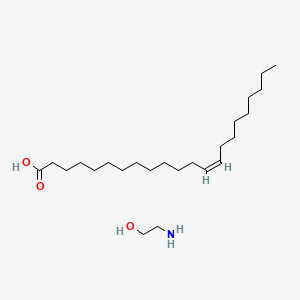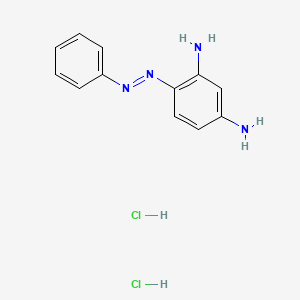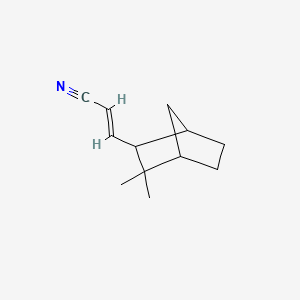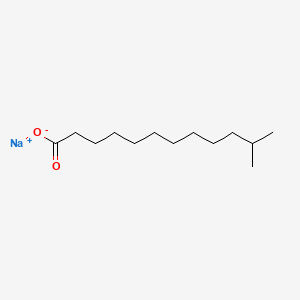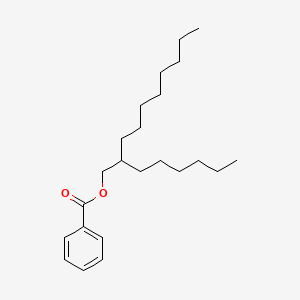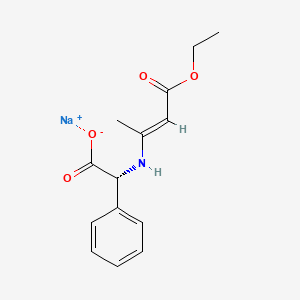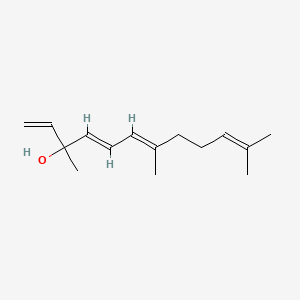
(E,E)-3,7,11-Trimethyldodeca-1,4,6,10-tetraen-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E,E)-3,7,11-Trimethyldodeca-1,4,6,10-tetraen-3-ol is an organic compound characterized by its unique structure, which includes multiple double bonds and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-3,7,11-Trimethyldodeca-1,4,6,10-tetraen-3-ol typically involves multi-step organic reactions. One common method includes the use of Grignard reagents, which react with aldehydes or ketones to form the desired alcohol. The reaction conditions often require anhydrous environments and controlled temperatures to ensure the correct formation of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic processes that enhance the efficiency and yield of the compound. These methods often utilize advanced catalysts and optimized reaction conditions to produce the compound on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
(E,E)-3,7,11-Trimethyldodeca-1,4,6,10-tetraen-3-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group, forming aldehydes or ketones.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various aldehydes, ketones, and substituted alcohols, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(E,E)-3,7,11-Trimethyldodeca-1,4,6,10-tetraen-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (E,E)-3,7,11-Trimethyldodeca-1,4,6,10-tetraen-3-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(E,E)-3,7,11-Trimethyldodeca-1,4,6,10-tetraen-3-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
(E,E)-3,7,11-Trimethyldodeca-1,4,6,10-tetraen-3-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
(E,E)-3,7,11-Trimethyldodeca-1,4,6,10-tetraen-3-ol is unique due to its specific combination of double bonds and a hydroxyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
59121-99-2 |
|---|---|
Fórmula molecular |
C15H24O |
Peso molecular |
220.35 g/mol |
Nombre IUPAC |
(4E,6E)-3,7,11-trimethyldodeca-1,4,6,10-tetraen-3-ol |
InChI |
InChI=1S/C15H24O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,8-9,11-12,16H,1,7,10H2,2-5H3/b12-8+,14-11+ |
Clave InChI |
UIMSQVVHHIUQOZ-ZZAMHKPASA-N |
SMILES isomérico |
CC(=CCC/C(=C/C=C/C(C)(C=C)O)/C)C |
SMILES canónico |
CC(=CCCC(=CC=CC(C)(C=C)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


